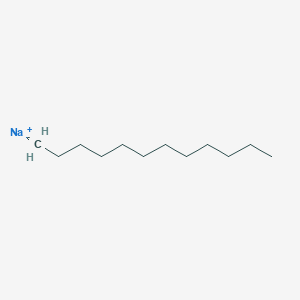
sodium;dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium dodecane can be synthesized through the sulfonation of n-dodecane. The process involves the oxidation of n-alkanes, followed by the separation and neutralization of the sulfonation products. Sulfur dioxide and oxygen are introduced into the sulfonation reactor, where they react with n-alkanes and water at a controlled temperature below 40°C .
Industrial Production Methods
In industrial settings, sodium dodecane is produced using a similar sulfonation process. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified and dried to obtain the desired form, either as a powder or liquid .
Chemical Reactions Analysis
Types of Reactions
Sodium dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the parent alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: The parent alkane, dodecane.
Substitution: Various substituted dodecane derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and purification of proteins and nucleic acids.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Widely used in the production of detergents, shampoos, and other personal care products
Mechanism of Action
The primary mechanism of action of sodium dodecane is its surfactant effect. It reduces the surface tension of water, allowing it to penetrate and emulsify oils and fats. This property makes it effective in cleaning and decontamination processes. The molecular targets include the hydrophobic and hydrophilic regions of molecules, which it interacts with to form micelles and emulsions .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate: A related compound with additional ethoxy groups, providing different solubility and foaming characteristics
Uniqueness
Sodium dodecane is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its stability and low production cost also contribute to its widespread use in various applications .
Properties
CAS No. |
2180-70-3 |
|---|---|
Molecular Formula |
C12H25Na |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
sodium;dodecane |
InChI |
InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChI Key |
BRPNNYXZQLLLSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[CH2-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


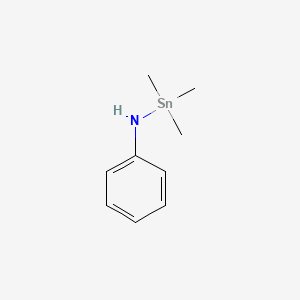
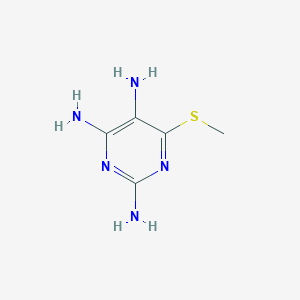


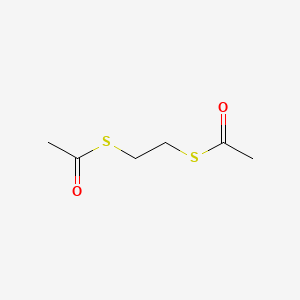
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
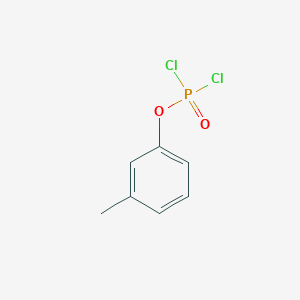
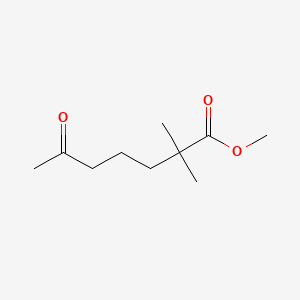
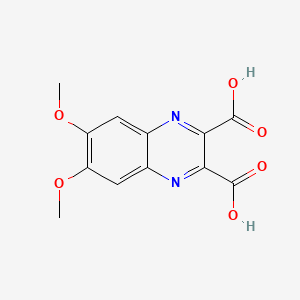
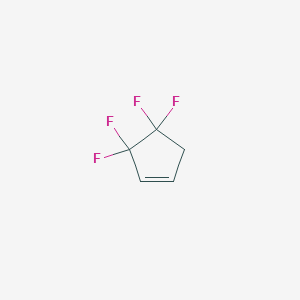
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
